Scaffold Fsp₃ Advantage: Spiro[3.3]heptane Core (Fsp₃ = 1.0) Versus Benzene Ring (Fsp₃ = 0) as a Drug-Design Bioisostere
The spiro[3.3]heptane core, which forms the rigid backbone of 7-Methoxyspiro[3.3]heptane-2-carboxylic acid, possesses a fraction of sp³-hybridised carbons (Fsp₃) of 1.0, compared with Fsp₃ = 0 for the benzene ring it is designed to replace . The benzene template permits only three possible disubstituted regioisomers, whereas the spiro[3.3]heptane core yields 18 distinct disubstituted isomers, all of which are chiral, enabling substantially broader exploration of three-dimensional chemical space . The correlation between higher Fsp₃ and improved clinical success rates—mediated by enhanced solubility and reduced off-target toxicity—has been documented across multiple drug-discovery programmes .
| Evidence Dimension | Fraction sp³ (Fsp₃) and accessible disubstituted isomers |
|---|---|
| Target Compound Data | Fsp₃ = 1.0; 18 possible disubstituted isomers, all chiral (spiro[3.3]heptane core) |
| Comparator Or Baseline | Fsp₃ = 0; 3 possible disubstituted isomers, none chiral (benzene ring) |
| Quantified Difference | Fsp₃: +1.0 absolute increase; isomer diversity: 18 vs 3 (6-fold increase) |
| Conditions | Structural comparison based on scaffold topology; Fsp₃ and isomer counts are invariant mathematical properties of the core scaffold. |
Why This Matters
The 18-fold higher isomeric diversity and fully saturated character of the spiro[3.3]heptane scaffold provide medicinal chemists with a structurally differentiated starting point for fragment elaboration and lead optimisation that is fundamentally unavailable from planar aromatic alternatives.
- [1] Zhang X, Zhang X, Wong LL, Robertson J. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org Lett. 2025;27(36):9849-9853. doi:10.1021/acs.orglett.5c01265 View Source
